molecular formula C14H11ClN6O4S B2523837 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide CAS No. 897623-80-2

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide

Cat. No.: B2523837
CAS No.: 897623-80-2
M. Wt: 394.79
InChI Key: RPPFIHFMGVGCPU-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide is a complex organic compound characterized by the presence of a tetrazole ring, a chlorophenyl group, and a nitrobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. For instance, 4-chlorophenyl azide can react with a nitrile under acidic conditions to form the tetrazole ring.

    Sulfonamide Formation: The nitrobenzenesulfonamide moiety is introduced by reacting 4-nitrobenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Coupling Reaction: The final step involves coupling the tetrazole derivative with the sulfonamide derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine, which can further participate in various chemical reactions.

    Coupling Reactions: The tetrazole ring can participate in coupling reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Coupling: Reagents like EDCI or DCC (dicyclohexylcarbodiimide) are used in the presence of bases like triethylamine.

Major Products

    Reduction of Nitro Group: Produces an amine derivative.

    Substitution on Chlorophenyl Group: Leads to various substituted phenyl derivatives.

    Coupling Reactions: Forms new C-N or C-C bonds, expanding the molecular complexity.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The tetrazole ring is known for its bioisosteric properties, making it a valuable scaffold in drug design.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic effects. The presence of the nitrobenzenesulfonamide moiety suggests possible applications in anti-inflammatory or anticancer drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes or receptors that recognize such functional groups. The nitrobenzenesulfonamide moiety can interact with various proteins, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-benzenesulfonamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    N-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide: Contains a methyl group instead of a chlorine atom, potentially altering its chemical and biological properties.

Uniqueness

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the tetrazole ring and the nitrobenzenesulfonamide moiety allows for diverse applications and interactions with various molecular targets.

This compound’s distinct structure and properties make it a valuable subject of study in multiple scientific disciplines, from synthetic chemistry to medicinal research.

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN6O4S/c15-10-1-3-11(4-2-10)20-14(17-18-19-20)9-16-26(24,25)13-7-5-12(6-8-13)21(22)23/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPFIHFMGVGCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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